molecular formula C18H21N3OS B2896981 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 893982-41-7

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2896981
CAS No.: 893982-41-7
M. Wt: 327.45
InChI Key: YLBGZMVZBQWVOW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves the following steps:

Chemical Reactions Analysis

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The pyridazine ring is known to inhibit enzymes like phosphodiesterase, leading to various physiological effects . The compound may also interact with other proteins and receptors, modulating their activity and resulting in its observed pharmacological effects.

Comparison with Similar Compounds

2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can be compared with other pyridazine and pyrrolidine derivatives:

The uniqueness of this compound lies in its combined structural features, which may result in a distinct pharmacological profile compared to other similar compounds.

Properties

IUPAC Name

2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-2-14-5-7-15(8-6-14)16-9-10-17(20-19-16)23-13-18(22)21-11-3-4-12-21/h5-10H,2-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBGZMVZBQWVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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